(Rac)-BAY-985

TBK1 IKKε Kinase Inhibition

Choose (Rac)-BAY-985 for high-confidence dual TBK1/IKKε blockade. This SGC-recommended chemical probe delivers balanced low-nM potency (IC50 2 nM both kinases), >100-fold selectivity over off-targets, and defined PK profile—ideal for IRF3/NF-κB pathway dissection, NRAS/TP53-mutant melanoma studies, and benchmark reference in drug discovery. Avoid confounding off-target effects common with BX795 or MRT67307.

Molecular Formula C27H30F3N9O
Molecular Weight 553.6 g/mol
Cat. No. B15092534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-BAY-985
Molecular FormulaC27H30F3N9O
Molecular Weight553.6 g/mol
Structural Identifiers
SMILESCC(C1=CC(=NC=C1)NC2=NC3=C(N2)C=C(C=C3)C4=CC(=NC=N4)N(C)C)N5CCN(CC5)C(=O)CC(F)(F)F
InChIInChI=1S/C27H30F3N9O/c1-17(38-8-10-39(11-9-38)25(40)15-27(28,29)30)18-6-7-31-23(13-18)36-26-34-20-5-4-19(12-22(20)35-26)21-14-24(37(2)3)33-16-32-21/h4-7,12-14,16-17H,8-11,15H2,1-3H3,(H2,31,34,35,36)
InChIKeyHZRJHVDNTDBTOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (Rac)-BAY-985: A Dual TBK1/IKKε Inhibitor for Inflammation and Cancer Research


(Rac)-BAY-985 is a potent, ATP-competitive, and orally active small molecule that functions as a highly selective dual inhibitor of the serine/threonine kinases TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε) [1]. It belongs to a class of benzimidazole-derived inhibitors and has been developed as a chemical probe for investigating TBK1/IKKε biology, particularly in the context of innate immunity, inflammation, and oncology [2]. The compound is characterized by its balanced, low nanomolar potency against both targets, with IC50 values of 2 nM for each under low ATP assay conditions .

Why Generic Substitution Fails for (Rac)-BAY-985 in TBK1/IKKε Studies


Substituting (Rac)-BAY-985 with other TBK1/IKKε inhibitors is not a straightforward exercise due to significant differences in potency, target selectivity, and pharmacokinetic (PK) properties. While several inhibitors exist (e.g., BX795, MRT67307, Amlexanox, GSK8612, TBK1/IKKε-IN-5), their profiles vary dramatically. For instance, older compounds like BX795 and MRT67307 exhibit significant off-target activity against other kinases (e.g., PDK1, ULK1/2), which can confound biological interpretation [1]. Other, more selective probes like GSK8612 are TBK1-selective and do not inhibit IKKε, which may be unsuitable for applications requiring dual pathway blockade [2]. Furthermore, PK parameters such as clearance and half-life vary widely, directly impacting in vivo dosing regimens and exposure [3]. Therefore, choosing (Rac)-BAY-985 is a deliberate decision based on its unique balance of high, equipotent dual inhibition, a well-characterized selectivity profile, and established, albeit modest, oral bioavailability, as detailed in the quantitative evidence below.

Quantitative Differentiation of (Rac)-BAY-985: A Head-to-Head Evidence Guide


Balanced Dual Inhibition of TBK1 and IKKε with Low Nanomolar Potency

(Rac)-BAY-985 demonstrates potent and balanced dual inhibition of TBK1 and IKKε, a key differentiator from less potent or TBK1-selective comparators. In a low ATP (10 µM) TR-FRET assay, BAY-985 inhibited both kinases with an IC50 of 2 nM [1]. This potency contrasts sharply with compounds like MRT67307, which exhibits a ~8-fold bias towards TBK1 (IC50=19 nM) over IKKε (IC50=160 nM) , and Amlexanox, a widely used tool compound with micromolar potency (IC50 ~1-2 μM) against both targets .

TBK1 IKKε Kinase Inhibition

Superior Kinase Selectivity Profile Compared to Legacy Inhibitors

(Rac)-BAY-985 exhibits a cleaner selectivity profile against a broad panel of kinases when compared to first-generation TBK1/IKKε inhibitors. In DiscoverX KINOMEscan panels, BAY-985 demonstrated a selectivity ratio of >100-fold for TBK1 and IKKε over the vast majority of tested off-target kinases, with the exception of FLT3 (IC50=123 nM, 75x) [1]. In contrast, the commonly used inhibitor BX795 is known for potent off-target inhibition of PDK1 (IC50=6 nM) and ULK1 , and MRT67307 potently inhibits ULK1/2 (IC50=45/38 nM) and MARK family kinases .

Kinase Selectivity Off-Target Activity Chemical Probe

Robust Cellular Target Engagement in Mechanistic pIRF3 Assays

(Rac)-BAY-985 effectively inhibits the phosphorylation of its downstream effector, interferon regulatory factor 3 (IRF3), in a cellular context. In MDA-MB-231 cells expressing mouse IRF3, BAY-985 demonstrated an IC50 of 74 nM for inhibiting IRF3 phosphorylation [1]. This cellular potency confirms on-target engagement. While head-to-head cellular data with other inhibitors in the same assay are scarce, the cellular IC50 of BAY-985 is well-aligned with its biochemical potency, indicating efficient cell permeability and target engagement, a critical parameter not always met by larger or less permeable inhibitors. For comparison, GSK8612, a TBK1-selective inhibitor, has shown similar activity in distinct cellular assays, but it lacks the dual IKKε blockade of BAY-985 [2].

Cellular Assay IRF3 Phosphorylation Target Engagement

Validated Oral Bioavailability and Defined Pharmacokinetic Profile

(Rac)-BAY-985 is characterized as orally active, enabling convenient in vivo dosing . Its pharmacokinetic (PK) profile has been defined, showing high clearance (CLb = 4.0 L/h/kg, ~95% hepatic extraction) and a short terminal half-life (t1/2 = 0.79 h) in preclinical species . This PK profile is a critical differentiator for in vivo study design. While oral bioavailability is low (11% in rat) due to high first-pass metabolism, the compound's high potency allows plasma concentrations to cover the cellular IC50 for a meaningful duration (10-11 hours) following a 100 mg/kg oral dose in mice [1]. This is in contrast to some probes that require intravenous or intraperitoneal administration.

Pharmacokinetics Oral Bioavailability In Vivo Dosing

Demonstrated Antiproliferative Efficacy in Specific Cancer Models

(Rac)-BAY-985 displays antiproliferative activity against the SK-MEL-2 melanoma cell line, a cancer model with known NRAS and TP53 mutations, with an in vitro IC50 of 900 nM [1]. This activity translates to a modest reduction in tumor weight in an SK-MEL-2 mouse xenograft model when administered at a dose of 200 mg/kg [2]. While the in vivo efficacy is described as weak [1], it provides a validated starting point for combination studies or investigations in other TBK1/IKKε-dependent cancer contexts, unlike some TBK1 probes (e.g., GSK8612) whose primary validation has been in non-oncology immunity models [3].

Anticancer Activity Melanoma Xenograft Model

Optimal Research and Industrial Application Scenarios for (Rac)-BAY-985


Elucidating the Role of Dual TBK1/IKKε Inhibition in Innate Immune Signaling Pathways

(Rac)-BAY-985 is ideally suited for investigating the downstream effects of simultaneous TBK1 and IKKε blockade on innate immune signaling. Its balanced, low nanomolar potency (IC50 = 2 nM for both kinases) and robust cellular target engagement (pIRF3 IC50 = 74 nM) allow for the dissection of IRF3-dependent type I interferon responses and NF-κB pathway activation in various immune cell types [1]. Researchers can use it to probe the specific contributions of the non-canonical IKK pathway in models of viral infection or sterile inflammation, differentiating these from the effects of canonical IKKα/β signaling [2].

Pharmacological Target Validation in Preclinical Cancer Models with Defined Genetic Contexts

For oncology researchers, (Rac)-BAY-985 provides a selective tool for validating TBK1/IKKε as a therapeutic target, particularly in NRAS/TP53-mutant melanoma (e.g., SK-MEL-2 model) [1]. The established in vitro (IC50=900 nM) and in vivo (weak antitumor effect at 200 mg/kg) data serve as a reference for combination therapy studies. Its well-characterized PK profile, including high clearance and short half-life, allows for informed design of in vivo combination regimens (e.g., with MAPK pathway inhibitors or immune checkpoint blockers) and proper interpretation of efficacy outcomes in these contexts .

A High-Quality Chemical Probe for TBK1/IKKε Mechanism of Action Studies

(Rac)-BAY-985 is a recognized chemical probe in the SGC chemical probe set, meeting stringent criteria for potency and selectivity [1]. Its favorable selectivity window (>100-fold over most off-target kinases) makes it a superior choice for generating high-confidence data in mechanism-of-action studies. It is the appropriate comparator for validating hits from phenotypic screens where TBK1/IKKε involvement is suspected, allowing scientists to confidently attribute observed phenotypes to on-target engagement rather than off-target kinase inhibition common with older, more promiscuous inhibitors like BX795 or MRT67307 [2].

Benchmarking New Dual TBK1/IKKε Inhibitor Candidates in Drug Discovery

In a drug discovery setting, (Rac)-BAY-985 serves as an essential benchmark reference compound. Its comprehensive public data package—including biochemical IC50s under varying ATP concentrations, cellular pIRF3 activity, extensive kinase selectivity panel data, and a defined PK/PD relationship [1]—provides a standardized profile against which new chemical matter can be quantitatively compared. Procurement of (Rac)-BAY-985 is critical for establishing relevant assay baselines and for performing head-to-head comparative studies to evaluate improvements in potency, selectivity, or in vivo properties of next-generation TBK1/IKKε inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-BAY-985

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.